molecular formula C5H9ClN2O B099770 N-(2-Chloroethyl)aziridine-1-carboxamide CAS No. 15872-04-5

N-(2-Chloroethyl)aziridine-1-carboxamide

Cat. No. B099770
CAS RN: 15872-04-5
M. Wt: 148.59 g/mol
InChI Key: RJJUWPILPAFJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloroethyl)aziridine-1-carboxamide, commonly known as CAA, is a chemical compound that has been widely used in scientific research. CAA belongs to the class of alkylating agents, which are used in cancer chemotherapy to inhibit the growth of cancer cells. However, in

Mechanism Of Action

CAA works by alkylating DNA and proteins, which leads to the inhibition of cell division and ultimately cell death. CAA is a bifunctional alkylating agent that can crosslink DNA strands, leading to the inhibition of DNA replication and transcription. CAA can also react with proteins, leading to the modification of protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of CAA depend on the dose and exposure time. CAA has been shown to induce DNA damage and protein modification, leading to cell death. CAA can also induce oxidative stress and inflammation in cells. In animal studies, CAA has been shown to cause toxicity in various organs, including the liver, kidney, and bone marrow.

Advantages And Limitations For Lab Experiments

CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has a high degree of selectivity and can target specific proteins and DNA sequences. However, CAA has limitations in terms of its toxicity and potential side effects. CAA can also be unstable in solution and requires careful handling.

Future Directions

There are several future directions for the use of CAA in scientific research. One direction is the development of new CAA analogs with improved selectivity and reduced toxicity. Another direction is the use of CAA in combination with other drugs to enhance its efficacy. CAA can also be used in the development of new cancer therapies and in the study of DNA repair mechanisms. Further research is needed to fully understand the potential of CAA in scientific research.
Conclusion:
In conclusion, CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has been used in cancer research, DNA damage studies, and protein modification studies. CAA works by alkylating DNA and proteins, leading to the inhibition of cell division and ultimately cell death. CAA has advantages in terms of its selectivity and specificity, but also has limitations in terms of its toxicity and potential side effects. There are several future directions for the use of CAA in scientific research, including the development of new analogs and the use of CAA in combination with other drugs.

Synthesis Methods

The synthesis of CAA involves the reaction of 2-chloroethylamine hydrochloride with glyoxylic acid in the presence of sodium hydroxide. The resulting product is then treated with phosphorus pentachloride to obtain CAA. The synthesis method of CAA is well-established and has been widely used in scientific research.

Scientific Research Applications

CAA has been used in various scientific research applications, including cancer research, DNA damage studies, and protein modification studies. CAA is used as an alkylating agent in cancer chemotherapy to inhibit the growth of cancer cells. CAA has also been used to study the effects of DNA damage and protein modification in cells.

properties

CAS RN

15872-04-5

Product Name

N-(2-Chloroethyl)aziridine-1-carboxamide

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

N-(2-chloroethyl)aziridine-1-carboxamide

InChI

InChI=1S/C5H9ClN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9)

InChI Key

RJJUWPILPAFJJS-UHFFFAOYSA-N

SMILES

C1CN1C(=O)NCCCl

Canonical SMILES

C1CN1C(=O)NCCCl

synonyms

1-Aziridinecarboxamide,N-(2-chloroethyl)-(8CI,9CI)

Origin of Product

United States

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